molecular formula C17H17N3O5 B15015115 N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide

N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide

Cat. No.: B15015115
M. Wt: 343.33 g/mol
InChI Key: XQPCPELRLQSQHI-VCHYOVAHSA-N
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Description

N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a methoxy-nitrophenyl group and a methylphenoxy group linked through an acetohydrazide moiety. Its distinct structure allows it to participate in various chemical reactions and makes it a valuable compound in multiple fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide typically involves the condensation of 4-methoxy-3-nitrobenzaldehyde with 2-(4-methylphenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and efficiency, often incorporating automated systems for precise control of reaction conditions. Industrial production also emphasizes the use of cost-effective reagents and solvents, as well as efficient purification techniques to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amino derivatives.

    Substitution: Alkylated or halogenated derivatives.

Scientific Research Applications

N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s nitro and methoxy groups play a crucial role in its reactivity and binding affinity. It can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide can be compared with other similar compounds, such as:

  • N’-[(E)-(4-chlorophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide
  • N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide
  • N’-[(E)-(4-hydroxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide

These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different functional groups can significantly influence their chemical reactivity, biological activity, and potential applications. N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide is unique due to its specific combination of methoxy and nitro groups, which confer distinct properties and advantages in various research contexts.

Properties

Molecular Formula

C17H17N3O5

Molecular Weight

343.33 g/mol

IUPAC Name

N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C17H17N3O5/c1-12-3-6-14(7-4-12)25-11-17(21)19-18-10-13-5-8-16(24-2)15(9-13)20(22)23/h3-10H,11H2,1-2H3,(H,19,21)/b18-10+

InChI Key

XQPCPELRLQSQHI-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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